

Confirming the Structure of Nonadecenal Using NMR: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structure. This guide provides a comparative analysis of the expected NMR spectral data for (E)-nonadec-10-enal and its structural isomer, (E)-nonadec-2-enal. By examining the predicted ¹H and ¹³C NMR data, researchers can effectively differentiate between these isomers and confirm the specific structure of a synthesized or isolated **nonadecenal**.

Predicted NMR Data for Nonadecenal Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (E)-nonadec-10-enal and (E)-nonadec-2-enal. These predictions are based on established chemical shift ranges for aldehydes and alkenes.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)



Assignment	(E)-nonadec-10-enal	(E)-nonadec-2-enal	Key Differentiating Features
Aldehydic H (H-1)	~9.7 (t)	~9.5 (d)	The multiplicity of the aldehydic proton is a key differentiator. In the 10-enal, it's a triplet due to coupling with the adjacent CH ₂ group. In the 2-enal, it's a doublet from coupling with the vinylic proton at C-3.
Vinylic H (H-10, H-11)	~5.4 (m)	-	The presence of vinylic protons in the middle of the aliphatic chain is characteristic of the 10-enal isomer.
Vinylic H (H-2, H-3)	-	H-2: ~6.1 (dt), H-3: ~6.8 (dt)	The downfield chemical shifts of the vinylic protons in the 2-enal are due to their proximity to the electron-withdrawing aldehyde group.
Allylic H (H-9, H-12)	~2.0 (m)	-	_
Allylic H (H-4)	-	~2.2 (m)	_
α-CH² to aldehyde (H- 2)	~2.4 (td)	-	This signal is absent in the 2-enal isomer where C-2 is part of the double bond.
Aliphatic CH2 chain	~1.2-1.6 (m)	~1.2-1.6 (m)	
Terminal CH₃ (H-19)	~0.9 (t)	~0.9 (t)	



Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment	(E)-nonadec-10-enal	(E)-nonadec-2-enal	Key Differentiating Features
Aldehydic C (C-1)	~202	~194	The aldehydic carbon in the 2-enal is slightly upfield due to conjugation with the double bond.
Vinylic C (C-10, C-11)	~130	-	
Vinylic C (C-2, C-3)	-	C-2: ~135, C-3: ~158	The significant downfield shift of C-3 in the 2-enal is a prominent distinguishing feature.
α-C to aldehyde (C-2)	~44	-	
Aliphatic CH2 chain	~22-32	~22-32	_
Terminal CH₃ (C-19)	~14	~14	_

Experimental Protocol for NMR Analysis

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for structural confirmation.

- 1. Sample Preparation:
- Dissolve 5-10 mg of the purified **nonadecenal** sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution into a 5 mm NMR tube.
- 2. NMR Data Acquisition:

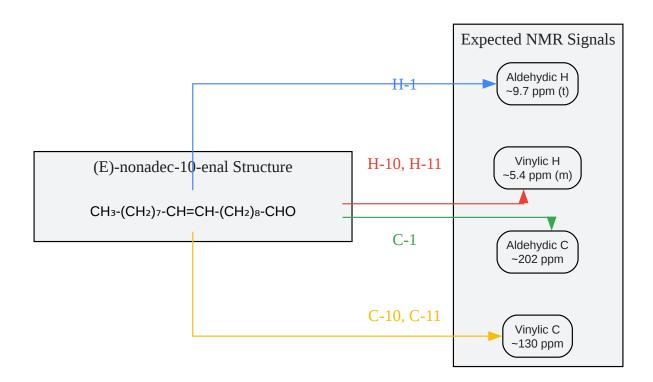


- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2 seconds.
- 2D NMR (for unambiguous assignment):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for connecting the aldehyde group to the rest of the molecule.

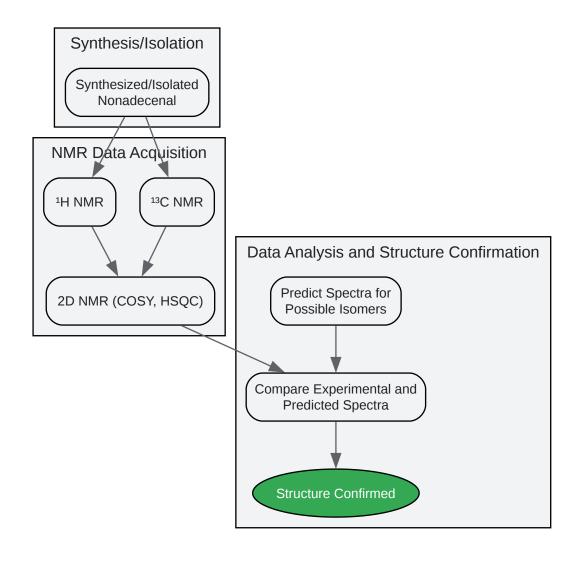
Visualizing the Structure-Spectra Relationship

The following diagrams illustrate the key structural features of **nonadecenal** and the workflow for its structural confirmation using NMR.









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